4-(Phenylethynyl)piperidine hydrochloride
Description
Piperidine hydrochloride derivatives are a class of organic compounds characterized by a piperidine ring (a six-membered amine heterocycle) substituted with various functional groups and conjugated with hydrochloric acid. This article compares these analogs, focusing on their molecular properties, regulatory status, and functional applications based on available data.
Properties
IUPAC Name |
4-(2-phenylethynyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-5,13-14H,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWOVPGZXSAEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C#CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726306 | |
| Record name | 4-(Phenylethynyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654663-00-0 | |
| Record name | 4-(Phenylethynyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylethynyl)piperidine hydrochloride typically involves the reaction of piperidine with phenylacetylene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of piperidine with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of 4-(Phenylethynyl)piperidine hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylethynyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of phenylacetylpiperidine derivatives.
Reduction: Formation of phenylethylpiperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(Phenylethynyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(Phenylethynyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The phenylethynyl group is believed to play a crucial role in binding to these receptors, modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
The following piperidine hydrochloride derivatives are analyzed for structural, regulatory, and functional distinctions:
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83
- Key Substituent : Diphenylmethoxy group (bulky aromatic ether).
- Regulatory Status : Listed in China’s IECSC (Inventory of Existing Chemical Substances). Regulatory compliance requires coordination with suppliers for safety data .
- Toxicity: Limited acute toxicity data; ecotoxicological impact underexplored .
- Applications : Used as a research chemical; supplier details include Aijixi Tech (Shanghai) .
4-Methylpiperidine Hydrochloride
4-(2,3-Dimethylphenoxy)piperidine Hydrochloride
- CAS Number : 1171504-55-4
- Key Substituent: 2,3-Dimethylphenoxy group (methyl-substituted aromatic ether).
- Concentration : 100% purity in commercial samples .
- Applications: Not explicitly stated but likely used in organic synthesis.
Dyclonine Hydrochloride
- Chemical Name: 4-Butoxy-β-piperidino propiophenone hydrochloride .
- Key Substituents: Butoxy and propiophenone groups.
- Applications : Clinically established local anesthetic with rapid mucosal penetration and prolonged action .
- Safety Profile : Well-documented in medical use since 1956, with emphasis on avoiding systemic toxicity .
4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidine Carboxylic Acid Hydrochloride
- CAS Number : 61087-51-2
- Molecular Formula : C₁₉H₂₂N₂O₂·HCl
- Key Substituents: Phenylamino, benzyl, and carboxylic acid groups.
- Applications : Pharmaceutical intermediate; precautions include avoiding food contact .
Structural and Functional Analysis
Key Observations :
- Substituent Impact : Bulky groups (e.g., diphenylmethoxy) may reduce solubility but enhance binding affinity in receptor studies. Smaller groups (e.g., methyl) simplify synthesis but limit functional diversity.
- Pharmacological Relevance: Dyclonine’s propiophenone and butoxy groups enhance lipid solubility, enabling effective mucosal anesthesia .
- Regulatory Gaps : Most compounds lack comprehensive toxicity profiles, highlighting the need for further ecotoxicological studies (e.g., 4-(Diphenylmethoxy)piperidine HCl ).
Biological Activity
Overview
4-(Phenylethynyl)piperidine hydrochloride (CAS No. 654663-00-0) is a chemical compound characterized by a phenylethynyl group attached to a piperidine ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₆ClN
- Molecular Weight : 227.73 g/mol
- Chemical Structure : The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, with a phenylethynyl substituent that enhances its reactivity and interaction with biological targets.
The biological activity of 4-(phenylethynyl)piperidine hydrochloride primarily involves its interaction with various molecular targets, including receptors and enzymes. The phenylethynyl moiety can modulate these interactions, leading to diverse biochemical effects. Specific pathways affected include:
- Modulation of Receptor Activity : The compound may act as an allosteric modulator for certain receptors, influencing their signaling pathways.
- Enzyme Interaction : It can interact with enzymes, potentially altering their activity and affecting metabolic processes.
In Vitro Studies
In vitro studies have demonstrated that 4-(phenylethynyl)piperidine hydrochloride exhibits significant activity against various biological targets:
- Antidepressant Activity : Research indicates that compounds with similar structures can influence serotonin and norepinephrine reuptake, suggesting potential antidepressant effects.
- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions by modulating glutamate receptors, particularly the metabotropic glutamate receptor (mGluR) subtype.
In Vivo Studies
In vivo studies have provided insights into the pharmacological effects of 4-(phenylethynyl)piperidine hydrochloride:
- Behavioral Studies : Animal models have shown that administration of the compound can reverse certain drug-induced behaviors, such as hyperlocomotion induced by amphetamines, indicating potential applications in treating addiction disorders .
- Neuroprotective Effects : Some studies suggest that the compound may offer neuroprotective benefits by modulating excitotoxicity related to glutamate signaling pathways.
Case Study 1: Antidepressant Effects
A study focused on the antidepressant-like effects of 4-(phenylethynyl)piperidine hydrochloride revealed that it significantly reduced depressive-like behaviors in rodent models. The mechanism was attributed to increased serotonin levels in the synaptic cleft, mediated through inhibition of serotonin reuptake transporters.
Case Study 2: Cognitive Enhancement
In another study assessing cognitive enhancement, the compound was shown to improve memory retention in mice subjected to memory impairment protocols. This effect was linked to enhanced mGluR5 receptor activity, supporting its role as a positive allosteric modulator .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Main Biological Activity |
|---|---|---|
| 4-(Phenylethynyl)piperidine hydrochloride | Piperidine derivative | Modulation of neurotransmitter systems |
| Piperidine | Basic amine | General stimulant properties |
| Phenylethylamine | Similar phenyl group | Neurotransmitter release |
| 4-Hydroxy-4-phenylpiperidine | Hydroxyl substituted piperidine | Different receptor interaction profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
